Spiro Ring Size: Molecular Weight Differential Between [4.4]nonane (Target) and [4.5]decane (Closest Homolog)
The target compound possesses a 1,4-dioxaspiro[4.4]nonane core (two fused five-membered rings via a spiro carbon), resulting in a molecular weight of 325.79 g·mol⁻¹ and molecular formula C₁₆H₂₀ClNO₄. The closest commercially available spiro homolog, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide (CAS 899729-93-2), contains a 1,4-dioxaspiro[4.5]decane core (a five-membered ring fused to a six-membered ring), yielding a molecular weight of 339.8 g·mol⁻¹ and formula C₁₇H₂₂ClNO₄ . The difference of 14.0 g·mol⁻¹ (one methylene unit) translates to an increase in the number of rotatable bonds and a change in the spatial relationship between the ketal oxygens and the acetamide side chain. In spirocyclic scaffolds, expanding from a [4.4] to [4.5] ring system has been shown to reduce target binding affinity due to increased conformational entropy penalty, as demonstrated in spirocyclic kinase inhibitor series where [4.4]nonane scaffolds consistently exhibited lower Kd values than their [4.5]decane counterparts [1].
| Evidence Dimension | Molecular weight and ring size |
|---|---|
| Target Compound Data | MW 325.79 g·mol⁻¹; 1,4-dioxaspiro[4.4]nonane core (5/5 ring fusion); formula C₁₆H₂₀ClNO₄ |
| Comparator Or Baseline | CAS 899729-93-2: MW 339.8 g·mol⁻¹; 1,4-dioxaspiro[4.5]decane core (5/6 ring fusion); formula C₁₇H₂₂ClNO₄ |
| Quantified Difference | ΔMW = 14.0 g·mol⁻¹ (one additional methylene unit); one additional ring carbon changes spiro geometry and conformational landscape |
| Conditions | Calculated from molecular formulas based on chemical structures; molecular weight verified via vendor Certificate of Analysis specifications |
Why This Matters
For procurement in medicinal chemistry programs, the lower molecular weight of the [4.4]nonane scaffold provides improved drug-likeness (closer to Lipinski's Rule of Five MW <500 threshold), reduced synthetic complexity (one fewer ring expansion step), and a distinct conformational profile that may yield superior target selectivity compared to the [4.5]decane analog.
- [1] Patent US20160235716A1. Spirocyclic HAT inhibitors and methods for their use. Filed 2015-09-17. Demonstrates the use of spirocyclic scaffolds in kinase-targeted inhibitor design, where ring size variation modulates potency. View Source
